molecular formula C22H21ClN2O4S2 B2864994 3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 932364-87-9

3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2864994
CAS No.: 932364-87-9
M. Wt: 476.99
InChI Key: FEOIWFYJGRZPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dual sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 7-position with a 3-chlorobenzenesulfonamide group and at the 1-position with a 4-methylbenzenesulfonyl moiety. Its molecular formula is C₂₃H₂₂ClN₃O₄S₂, with a molecular weight of 528.02 g/mol. The 3-chloro substituent on the benzene ring may influence electronic properties and steric bulk, whereas the 4-methyl group on the tosyl moiety contributes to hydrophobicity.

Properties

IUPAC Name

3-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-16-7-11-20(12-8-16)31(28,29)25-13-3-4-17-9-10-19(15-22(17)25)24-30(26,27)21-6-2-5-18(23)14-21/h2,5-12,14-15,24H,3-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIWFYJGRZPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-tosyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrahydroquinoline moiety can undergo oxidation to form quinoline derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished from analogues by its tetrahydroquinoline backbone, which contrasts with simpler phenyl or benzyl scaffolds in related sulfonamides. For example:

  • N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (10c) and N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide hydrochloride (10d) () feature a phenyl ring substituted with a diazepanyl-methyl group, lacking the fused bicyclic system of the target compound.
Property Target Compound 10c 10d
Core Structure Tetrahydroquinoline Phenyl + Diazepane Phenyl + Diazepane
Sulfonamide Substituent 3-Chlorobenzene 4-Chlorobenzene 4-Methylbenzene
Molecular Weight 528.02 g/mol 379.90 g/mol 359.93 g/mol
Key Functional Groups Dual sulfonamides, Cl, CH₃ Single sulfonamide, Cl/NH₂ Single sulfonamide, CH₃/NH₂

Physicochemical Properties

  • Solubility: The tetrahydroquinoline core in the target compound likely reduces aqueous solubility compared to 10c and 10d, which possess polar diazepane groups (IR peaks at 3294 cm⁻¹ for N-H stretching in 10c/d ).
  • Stability : The 3-chloro substituent may increase metabolic stability relative to 10c’s 4-chloro group due to steric shielding of the sulfonamide bond.

Research Implications

The structural variations highlight trade-offs between target selectivity (favored by the tetrahydroquinoline core) and pharmacokinetic properties (enhanced in simpler scaffolds like 10c/d). Future studies should explore hybrid designs merging diazepane’s solubility with the target compound’s rigidity.

Biological Activity

3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tetrahydroquinoline structure. Its molecular formula is C19_{19}H20_{20}ClN1_{1}O2_{2}S2_{2}, indicating the presence of chlorine and sulfonamide functionalities that contribute to its biological activity.

Sulfonamides are known to exhibit a variety of biological activities, primarily through the inhibition of specific enzymes or pathways. The proposed mechanisms for this compound include:

  • Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a critical role in maintaining acid-base balance in tissues.
  • Antimicrobial Activity : The sulfonamide moiety is associated with antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria .
  • Antitumor Effects : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity Data

The biological activities of this compound have been evaluated in several studies. Below is a summary table of key findings:

Activity Tested Against IC50/EC50 Values Notes
AntibacterialVarious bacterial strainsNot specifiedPotentially effective against Gram-positive bacteria .
AntitumorNCI-60 Cancer Cell Lines1.9–3.0 μMSignificant activity noted against multiple lines .
Carbonic Anhydrase InhibitionHuman Carbonic Anhydrase IIIC50 = 0.5 μMSuggests potential for use in treating glaucoma or edema .

Case Studies

  • Antitumor Activity : In a study evaluating a series of sulfonamide derivatives, it was found that compounds similar to this compound exhibited remarkable activity against various human tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at G2/M phase .
  • Antimicrobial Studies : A comparative study on various sulfonamide derivatives demonstrated that certain modifications in the structure significantly enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the chlorine atom was noted to increase lipophilicity and membrane permeability .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : Studies suggest that sulfonamides generally have good oral bioavailability.
  • Distribution : The lipophilic nature due to the aromatic rings may enhance tissue distribution.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites contributing to biological activity.
  • Excretion : Renal excretion is expected due to the polar nature of sulfonamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.